(Allyloxycarbonyl)methyltriphenylphosphonium chloride
CAS No.: 100687-15-8
Cat. No.: VC0021885
Molecular Formula: C23H22ClO2P
Molecular Weight: 396.851
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100687-15-8 |
---|---|
Molecular Formula | C23H22ClO2P |
Molecular Weight | 396.851 |
IUPAC Name | (2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;chloride |
Standard InChI | InChI=1S/C23H22O2P.ClH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1 |
Standard InChI Key | WHJJJHBEYSCBFB-UHFFFAOYSA-M |
SMILES | C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Introduction
Physical and Chemical Properties
The physical and chemical characteristics of (Allyloxycarbonyl)methyltriphenylphosphonium chloride define its behavior in various chemical environments and applications. Table 2.1 presents the key physicochemical properties of this compound.
Table 2.1: Physical and Chemical Properties of (Allyloxycarbonyl)methyltriphenylphosphonium chloride
Property | Value |
---|---|
CAS Number | 100687-15-8 |
Molecular Formula | C23H22ClO2P |
Molecular Weight | 396.84600 g/mol |
Melting Point | 135-137°C |
Physical State | White crystalline solid |
MDL number | MFCD08063243 |
Synonyms | (Carboxymethyl)triphenylphosphoniumchloride,allyl ester (7CI); Phosphonium,[2-oxo-2-(2-propen-1-yloxy)ethyl]triphenyl-,chloride (1:1) |
Structurally, (Allyloxycarbonyl)methyltriphenylphosphonium chloride features a central phosphorus atom bonded to three phenyl rings and a methylene group that connects to the allyloxycarbonyl functionality. The allyloxycarbonyl group consists of an allyl moiety (CH2=CH-CH2-) linked to a carbonyl group (-CO-), which is further connected to an oxygen that bridges to the methylene unit attached to the phosphorus atom.
Like other phosphonium salts, this compound typically exhibits good solubility in polar solvents such as water, dichloromethane, and chloroform, while being insoluble in non-polar solvents like toluene and benzene . The presence of the lipophilic triphenylphosphonium moiety alongside the more polar carboxyl group and ionic character creates interesting solubility properties that can be advantageous in phase-transfer applications.
Structural Characteristics
Molecular Structure
The molecular architecture of (Allyloxycarbonyl)methyltriphenylphosphonium chloride is defined by its quaternary phosphonium center, where the phosphorus atom adopts a tetrahedral geometry. The three phenyl groups occupy three of the four coordination positions around the phosphorus, while the fourth position is occupied by the methylene group linked to the allyloxycarbonyl functionality.
The key structural elements include:
-
The triphenylphosphonium core, which constitutes the cationic portion of the salt and serves as the reactive center for ylide formation.
-
The methylene linker connecting the phosphorus to the carbonyl group, which plays a crucial role in determining the reactivity patterns of the resulting ylide.
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The allyloxycarbonyl group, featuring an allyl unit connected to a carbonyl functionality, which provides opportunities for further transformations through deprotection reactions.
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The chloride counterion, which balances the positive charge on the phosphonium center and influences properties such as solubility and crystallinity.
Applications
(Allyloxycarbonyl)methyltriphenylphosphonium chloride finds applications in several areas of synthetic chemistry, leveraging both its phosphonium salt nature and the specific functionality introduced by the allyloxycarbonyl group.
Wittig and Related Olefination Reactions
Comparative Analysis with Similar Phosphonium Compounds
To better understand the distinctive features of (Allyloxycarbonyl)methyltriphenylphosphonium chloride, it is instructive to compare it with structurally related phosphonium compounds.
Structural Comparisons
Table 6.1 presents a comparative analysis of (Allyloxycarbonyl)methyltriphenylphosphonium chloride with several structurally related phosphonium salts:
Table 6.1: Comparison of (Allyloxycarbonyl)methyltriphenylphosphonium chloride with Related Phosphonium Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
(Allyloxycarbonyl)methyltriphenylphosphonium chloride | 100687-15-8 | C23H22ClO2P | 396.85 | Contains allyloxycarbonyl group with carbonyl functionality |
Allyloxymethyltriphenylphosphonium chloride | 25361-62-0 | C22H22ClOP | 368.84 | Similar but lacks the carbonyl group between phosphorus and allyloxy group |
Methyltriphenylphosphonium chloride | 1031-15-8 | C19H18ClP | 312.77 | Simplest variant with only a methyl group attached to phosphorus |
Methyltriphenylphosphonium bromide | 1779-49-3 | C19H18BrP | 357.22 | Same as above but with bromide counterion |
2-Methylallyl triphenylphosphonium chloride | 4303-59-7 | C22H22ClP | 352.84 | Contains 2-methylallyl group directly attached to phosphorus |
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